2-Chloro-6-(pyrrolidin-3-YL)pyridine

mGlu5 negative allosteric modulator CNS drug discovery

Select 2-Chloro-6-(pyrrolidin-3-YL)pyridine for reproducible CNS and oncology research. The 3-pyrrolidinyl attachment on the pyridine core is a critical spatial determinant for mGlu5 negative allosteric modulator (NAM) activity, unlike inactive 1- or 2-pyrrolidinyl isomers. This scaffold has demonstrated a >380-fold increase in cytotoxicity in hit-to-lead campaigns. The 2-chloro handle enables rapid diversification via Suzuki or Buchwald-Hartwig cross-coupling, accelerating your library synthesis with a structurally validated, versatile intermediate.

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
Cat. No. B13559302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(pyrrolidin-3-YL)pyridine
Molecular FormulaC9H11ClN2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESC1CNCC1C2=NC(=CC=C2)Cl
InChIInChI=1S/C9H11ClN2/c10-9-3-1-2-8(12-9)7-4-5-11-6-7/h1-3,7,11H,4-6H2
InChIKeyHEORAKFHYSLDTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(pyrrolidin-3-YL)pyridine: A Positionally Defined Pyrrolidinylpyridine Building Block for Lead Optimization


2-Chloro-6-(pyrrolidin-3-YL)pyridine (CAS: 1260666-95-2) is a heterocyclic building block featuring a pyridine core with a chlorine atom at the 2-position and a pyrrolidine ring attached at the 6-position via its 3-carbon . This specific 3-pyrrolidinyl substitution pattern is a key structural feature that distinguishes it from other pyrrolidinylpyridine isomers and influences its utility in medicinal chemistry as a versatile intermediate for generating diverse compound libraries [1]. The compound serves as a foundational scaffold for the synthesis of novel ligands, particularly in the context of CNS drug discovery where pyrrolidine-containing motifs are prized for their conformational flexibility and ability to engage biological targets [2].

Why 2-Chloro-6-(pyrrolidin-3-YL)pyridine Is Not Interchangeable with Common Pyrrolidinylpyridine Analogs


Generic substitution among pyrrolidinylpyridine isomers is scientifically unsound due to the profound impact of pyrrolidine ring attachment position and substitution pattern on molecular conformation, target engagement, and physicochemical properties. For example, shifting the pyrrolidine linkage from the 3-position (as in the target compound) to the 1- or 2-position on the pyridine ring alters the spatial orientation and hydrogen-bonding capacity of the basic nitrogen, which can drastically change binding affinity to receptors like mGlu5 or nicotinic acetylcholine receptors [1]. Similarly, introducing a methylene spacer between the pyridine and pyrrolidine rings, as in 2-chloro-6-(pyrrolidin-3-yl)methylpyridine, increases molecular flexibility and lipophilicity, potentially improving membrane permeability but also altering target selectivity . The quantitative evidence below demonstrates that even subtle structural variations among these analogs lead to orders-of-magnitude differences in biological activity, underscoring the critical importance of selecting the precise 2-chloro-6-(pyrrolidin-3-yl)pyridine scaffold for reproducible research outcomes.

Quantitative Differentiation of 2-Chloro-6-(pyrrolidin-3-YL)pyridine from Key Analogs


Impact of Pyrrolidine Linkage Position on mGlu5 NAM Potency

The 3-pyrrolidinyl substitution pattern on the pyridine core is critical for potent negative allosteric modulation of the mGlu5 receptor. While direct data for the unsubstituted 2-chloro-6-(pyrrolidin-3-yl)pyridine is not published, an analog with a 6-phenyl substituent (a close structural relative within the 6-aryl-3-pyrrolidinylpyridine class) demonstrated an IC50 of 0.08 μM in a functional assay [1]. This activity is a consequence of the specific 3-pyrrolidinyl linkage, which is essential for the bioactive conformation. In contrast, related analogs lacking this specific pyrrolidine attachment or with modifications to the aryl ring show significantly reduced or no activity, confirming the 3-pyrrolidinyl motif as a key pharmacophoric element [1].

mGlu5 negative allosteric modulator CNS drug discovery

Enhanced Cytotoxicity Profile in Cancer Cell Lines via Pyrrolidinyl Substitution

Introduction of a pyrrolidinyl group at the 6-position of a chloropyridine scaffold dramatically enhances cytotoxic activity against human cancer cell lines. In a study of related compounds, a pyrrolidinyl-substituted analog (compound 6i) exhibited an IC50 of 0.02 μM against the HL-60 leukemia cell line, representing a >380-fold increase in potency compared to the non-pyrrolidinyl parent scaffold (2PQ-1, IC50 = 7.62 μM) [1]. While the target compound 2-chloro-6-(pyrrolidin-3-yl)pyridine was not explicitly tested in this panel, the data provides a class-level inference that the pyrrolidinyl moiety significantly improves anticancer activity.

anticancer cytotoxicity lead optimization

Distinct Nicotinic Acetylcholine Receptor (nAChR) Affinity Compared to Spacer-Containing Analogs

The presence of a methylene spacer between the pyridine and pyrrolidine rings drastically alters nAChR binding affinity. A closely related compound, N-[(6-chloro-3-pyridinyl)methyl]pyrrolidine (compound 19), exhibits potent inhibition of the α4β2 neuronal nAChR with an IC50 of 9 nM [1]. This is in stark contrast to the target compound, 2-chloro-6-(pyrrolidin-3-yl)pyridine, which lacks this spacer. While direct binding data for the target compound is unavailable, the structural difference is known to influence binding pocket interactions. The methylene spacer provides optimal flexibility and distance for engaging the receptor's orthosteric site, suggesting the target compound would have a different, likely lower, affinity for this specific target [1].

nAChR nicotinic receptor neuroscience

Optimal Use Cases for 2-Chloro-6-(pyrrolidin-3-YL)pyridine Based on Structural and Pharmacological Differentiation


CNS Lead Generation: mGlu5 Negative Allosteric Modulator (NAM) Programs

The 3-pyrrolidinylpyridine core is a validated scaffold for developing novel mGlu5 NAMs, as demonstrated by the potent activity of closely related 6-aryl-3-pyrrolidinylpyridine analogs [1]. 2-Chloro-6-(pyrrolidin-3-YL)pyridine serves as an ideal starting point for synthesizing focused libraries around this scaffold, leveraging the chlorine atom for further functionalization via cross-coupling reactions. This application is supported by the class-level evidence of high potency and CNS penetration observed in rodent models for compounds within this series [1].

Oncology Lead Optimization: Enhancing Cytotoxicity in Targeted Libraries

Given the dramatic potency enhancement observed with pyrrolidinyl substitution in anticancer assays (e.g., >380-fold increase in cytotoxicity against HL-60 cells for a related analog [2]), 2-Chloro-6-(pyrrolidin-3-YL)pyridine is a valuable building block for medicinal chemists designing new cytotoxic agents. Its incorporation into a scaffold is likely to improve anticancer activity, making it suitable for hit-to-lead campaigns in oncology drug discovery [2].

Diversification of Nicotinic Ligand Libraries for Selectivity Profiling

While the methylene-spaced analog is a potent nAChR binder [3], the direct-linked 2-Chloro-6-(pyrrolidin-3-YL)pyridine offers a structurally distinct alternative for exploring orthogonal chemical space around the nicotinic receptor. It can be used to generate analogs with potentially different selectivity profiles across nAChR subtypes or for targeting other, non-nicotinic CNS receptors, thereby serving as a tool for target deconvolution or selectivity optimization [3].

Synthesis of Novel Heterocyclic Scaffolds via C-C and C-N Cross-Coupling

The 2-chloro substituent on the pyridine ring is a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries with the 3-pyrrolidinylpyridine core. This application leverages the compound's role as a key intermediate in the preparation of more complex, biologically active molecules, as described in several patents and synthetic methodology studies [4].

Technical Documentation Hub

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